5-Nitro-1-(phenylsulfonyl)indoline
Overview
Description
5-Nitro-1-(phenylsulfonyl)indoline is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. The presence of a nitro group and a phenylsulfonyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(phenylsulfonyl)indoline typically involves the nitration of 1-(phenylsulfonyl)indoline. This can be achieved by treating 1-(phenylsulfonyl)indoline with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the nitration reaction is carried out in a flow reactor. This allows for better control over reaction parameters such as temperature, concentration, and residence time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1-(phenylsulfonyl)indoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Oxidation: The indoline ring can be oxidized to form indole derivatives under oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Secondary amines, thiols, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-1-(phenylsulfonyl)indoline.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Oxidation: Indole derivatives with different oxidation states.
Scientific Research Applications
5-Nitro-1-(phenylsulfonyl)indoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-1-(phenylsulfonyl)indoline and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The phenylsulfonyl group can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitroindoline: Lacks the phenylsulfonyl group, making it less versatile in synthetic applications.
1-(Phenylsulfonyl)indoline: Lacks the nitro group, reducing its potential for bioreduction and cytotoxicity.
5-Nitroindole: Contains a nitro group but lacks the sulfonyl group, affecting its chemical reactivity and biological activity.
Uniqueness
5-Nitro-1-(phenylsulfonyl)indoline is unique due to the presence of both the nitro and phenylsulfonyl groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-nitro-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-16(18)12-6-7-14-11(10-12)8-9-15(14)21(19,20)13-4-2-1-3-5-13/h1-7,10H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFNZZAMKWBTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384664 | |
Record name | 5-nitro-1-(phenylsulfonyl)indoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519056-50-9 | |
Record name | 5-nitro-1-(phenylsulfonyl)indoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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